molecular formula C26H23F3N4O4 B11446098 ethyl 7-butyl-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 7-butyl-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11446098
M. Wt: 512.5 g/mol
InChI Key: JYSSDFDGVVOVET-UHFFFAOYSA-N
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Description

Ethyl 7-butyl-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of ethyl 7-butyl-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves several steps, each requiring specific reagents and conditions. One common synthetic route involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Ethyl 7-butyl-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and triazole moieties.

    Coupling reactions: It can participate in further coupling reactions to form more complex structures.

Common reagents used in these reactions include palladium catalysts, trifluoromethylating agents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 7-butyl-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 7-butyl-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The trifluoromethyl group enhances its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Ethyl 7-butyl-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be compared with similar compounds such as:

Properties

Molecular Formula

C26H23F3N4O4

Molecular Weight

512.5 g/mol

IUPAC Name

ethyl 7-butyl-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C26H23F3N4O4/c1-3-5-13-33-21-17(24(35)32-14-9-8-12-20(32)30-21)15-18(25(36)37-4-2)22(33)31-23(34)16-10-6-7-11-19(16)26(27,28)29/h6-12,14-15H,3-5,13H2,1-2H3

InChI Key

JYSSDFDGVVOVET-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C1=NC(=O)C3=CC=CC=C3C(F)(F)F)C(=O)OCC)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

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